N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Overview
Description
N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is a hydrazone derivative known for its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in forming stable complexes with metals and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a methanolic medium in the presence of a catalytic amount of formic acid. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science:
Mechanism of Action
The mechanism of action of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with reactive oxygen species, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidenebenzohydrazide: Known for its antibacterial and antioxidant properties.
N’-Methoxybenzylidenebenzohydrazide: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is unique due to its specific structural features that allow it to form stable metal complexes and exhibit a broad range of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
N-[(E)-[(3E)-3-(benzoylhydrazinylidene)butan-2-ylidene]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(19-21-17(23)15-9-5-3-6-10-15)14(2)20-22-18(24)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQQDKPKRPSTOL-IWGRKNQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=NNC(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36289-79-9 | |
Record name | NSC87858 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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